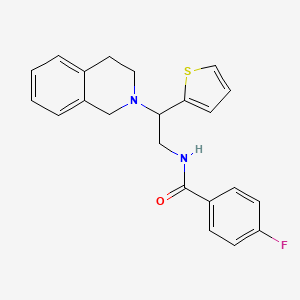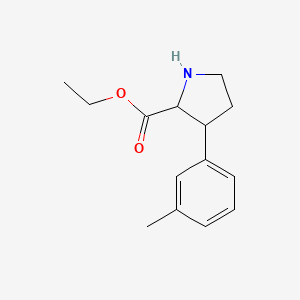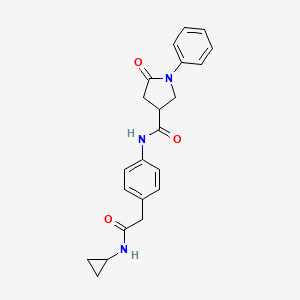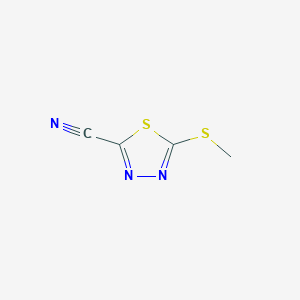
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a derivative of phenyl(pyrrolidin-1-yl)methanone . These derivatives have exhibited notable bioactivity, leading to extensive investigation and reporting of numerous associated crystal structures .
Synthesis Analysis
The synthesis of similar compounds involves the use of N,N-diisopropylethylamine and N′,N′-tetramethyluronium hexafluorophosphate (HATU) dissolved in N,N-dimethylformamide . The mixture is stirred at 40°C until the reaction is completed, as indicated by TLC. The mixture is then diluted with brine and extracted with ethyl acetate .Molecular Structure Analysis
The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been reported . The compound is monoclinic, with a space group of P21/c. The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the use of N,N-diisopropylethylamine and N′,N′-tetramethyluronium hexafluorophosphate (HATU) in N,N-dimethylformamide . The reaction is monitored using TLC and is completed after stirring at 40°C .Orientations Futures
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJKEZXHVQCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone](/img/structure/B2620210.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)


![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2620221.png)

![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)